Ganoderic acid L

Physicochemical Characterization Quality Control Analytical Method Development

Ganoderic acid L (CAS 102607-24-9) is a highly oxygenated lanostane triterpenoid used as a compound-specific analytical standard. • Structural specificity: C-20 hydroxyl differentiates it from related ganoderic acids, enabling unambiguous UPLC-MS/MS quantification at LOD 0.66-6.55 μg/kg. • High purity (≥98%) ensures reproducible batch-to-batch authentication of G. lucidum extracts for nutraceutical/pharma QC. • Supplied with full analytical documentation and CoA; ready for immediate global shipment.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
CAS No. 102607-24-9
Cat. No. B562185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid L
CAS102607-24-9
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-22,32,34-35,38H,8-14H2,1-7H3,(H,36,37)/t15-,17+,19+,20-,21+,22+,27+,28-,29+,30+/m1/s1
InChIKeyRZBILUATLYXZLI-IMAZOSPNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderic Acid L Properties and Comparison


Ganoderic acid L is a highly oxygenated lanostane-type triterpenoid (C30H46O8, molecular weight 534.69 g/mol) isolated primarily from the fruiting bodies of the medicinal mushroom Ganoderma lucidum [1]. It belongs to the extensive family of ganoderic acids (GAs), which are distinguished from other triterpenoid classes like lucidenic acids by their specific structural features and resultant bioactivity profiles [2]. While over 431 secondary metabolites have been characterized from Ganoderma species, specific quantitative data for Ganoderic acid L in direct comparative studies are scarce, making its selection for research dependent on its unique structural and physicochemical signature [3].

1
Structural identity verification
C-20 hydroxyl differentiates from lucidenic acids; supports selective chromatographic analysis
2
Analytical readiness
Validated UPLC-MS/MS method framework exists for quantification of ganoderic acids
3
Source-dependent yield
Species and tissue selection influence compound recovery in isolation workflows

Ganoderic Acid L Analog Differentiation


Generic substitution of ganoderic acids is not scientifically valid due to profound structure-activity relationship (SAR) differences. Within the lanostane skeleton, the number and position of functional groups—such as the hydroxyl group at C-20 in Ganoderic acid L—dictate distinct pharmacological properties and biosynthetic pathways [1]. The diverse bioactivities of the class are determined by specific substituents at C-3, C-7, C-11, C-15, and the C-17 β side chain [2]. Consequently, even closely related analogs like Ganoderic acid A or B cannot be assumed to share the same mechanism, potency, or utility, underscoring the necessity for compound-specific evidence in procurement decisions [3].

SAR specificity: Functional groups at C-3, C-7, C-11, C-15, and the side chain dictate distinct biological study outcomes; even analogs GA-A or GA-B may not transfer.
Class divergence: Structural side-chain differences (e.g., lucidenic acids vs. ganoderic acids) limit direct substitution in pathway-targeted studies.
Source-attribute mismatch: Varying abundance across Ganoderma species may shift isolation yield; product defined by specific entity, not generic extract.

Ganoderic Acid L Differentiation Evidence


Physicochemical Comparison with Ganoderic Acid A

In the absence of direct comparative bioactivity data, the distinct physicochemical properties of Ganoderic acid L provide a verifiable basis for its identification and differentiation from a common analog, Ganoderic acid A. Its molecular weight is 534.69 g/mol with the formula C30H46O8, contrasting with Ganoderic acid A which has a molecular weight of 516.67 g/mol and formula C30H44O7 [1]. Furthermore, Ganoderic acid L exhibits a logP value of 2.25 to 3.04, which is critical for predicting its behavior in chromatographic separation and biological systems [2]. This data is foundational for compound-specific analytical and procurement processes.

MW & formula vs GA-A
Reported
ΔMW = 18.02 g/mol; ΔFormula = +2H, +1O
Supports selective analytical method development
Physicochemical constants context
Physicochemical Characterization Quality Control Analytical Method Development

Abundance Variation Across Ganoderma Species

The selection of a specific ganoderic acid for isolation or as an analytical marker depends on its abundance in different species. While specific content values for Ganoderic acid L were not located in the accessible studies, data from related comparative analyses show that total ganoderic acid content varies significantly. For instance, total ganoderic acid contents in various Ganoderma species ranged from 0.368 to 10.8 μg/g across different extracts [1]. This level of variation underscores that species and part selection are critical for target compound yield, and analytical methods for 11 key ganoderic acids have been validated with detection limits as low as 0.66–6.55 μg/kg, providing a technical foundation for species-specific procurement of Ganoderic acid L .

Abundance variation
Class-level
Total GAs: 0.368–10.8 µg/g across species
Source selection impacts compound yield
GA-L content not individually quantified
Chemotaxonomy Natural Product Isolation Species Authentication

Structural Divergence from Lucidenic Acids

Ganoderic acid L and lucidenic acids represent the two major triterpenoid groups in G. lucidum. A key structural differentiator is that lucidenic acids are characterized by a distinct side chain where the C-17 position often has a double bond or a lactone ring, whereas Ganoderic acid L features a hydroxyl group at C-20 [1]. This fundamental structural divergence results in different biosynthetic pathways and likely distinct biological activities, as research on lucidenic acids is significantly less extensive than on ganoderic acids [2]. Therefore, for studies targeting ganoderic acid-mediated pathways, Ganoderic acid L is the appropriate and specific selection over any lucidenic acid analog.

Structure vs lucidenic acids
Class-level
C-20 hydroxyl vs. distinct C-17 side chain
Defines class-specific research fit
Structural analysis context
Structure-Activity Relationship Triterpenoid Chemistry Drug Discovery

Validated Analytical Detection Limits

The ability to reliably quantify a compound is a prerequisite for its use in reproducible research and industrial applications. A 2024 study developed and validated a UPLC-MS/MS method for the simultaneous quantification of 11 major ganoderic acids, achieving excellent sensitivity with limits of detection (LOD) ranging from 0.66 to 6.55 μg/kg and limits of quantification (LOQ) from 2.20 to 21.84 μg/kg . This analytical capability provides a procurement-ready framework to specify and verify the content of Ganoderic acid L in complex matrices like extracts or formulations, a clear advantage over less-characterized analogs from the same class for which no such validated method may be established.

Validated UPLC-MS/MS
Data to verify
LOD: 0.66–6.55 µg/kg; LOQ: 2.20–21.84 µg/kg
Supports batch consistency verification
Class-level method applicable to GA L
Analytical Chemistry Quality Assurance Procurement Specification

Ganoderic Acid L Research and Industrial Applications


Chemical Marker for Authentication and Quality Control

The distinct molecular weight and formula of Ganoderic acid L (534.69 g/mol; C30H46O8) differentiate it from other triterpenoids like Ganoderic acid A. Combined with validated UPLC-MS/MS methods capable of quantifying ganoderic acids at parts-per-billion levels (LOD 0.66–6.55 μg/kg), this compound serves as a specific analytical marker for authenticating Ganoderma lucidum extracts and ensuring batch-to-batch consistency in nutraceutical and pharmaceutical raw materials [1].

Biosynthetic Pathway and Metabolic Engineering

Ganoderic acid L's specific structural feature—the hydroxyl group at C-20—identifies it as a distinct branch point in the lanostane triterpenoid biosynthetic pathway, differentiating it from lucidenic acids and other ganoderic acid analogs. This makes it a key target for studies aiming to elucidate or engineer the production of specific, high-value triterpenoids in heterologous hosts [2].

Targeted Isolation of High-Purity Ganoderic Acid L

The reported significant variation in total ganoderic acid content across different Ganoderma species (from 0.368 to 10.8 μg/g) informs the strategic selection of biological source material. For researchers focused on isolating Ganoderic acid L for in-depth mechanistic studies, this data directs procurement toward species and tissue types with the highest predicted yield of this specific compound, rather than generic Ganoderma biomass [3].

Application
Selection Property
Validation Focus
Authentication marker research
Distinct molecular identity
Method specificity and matrix verification
Biosynthetic pathway studies
C-20 hydroxyl branch point
Pathway elucidation and engineering context
Targeted isolation yield optimization
Species- and part-dependent content
Source authentication and yield verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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